molecular formula C17H17FN2O4S B2706686 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide CAS No. 941932-69-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide

Cat. No.: B2706686
CAS No.: 941932-69-0
M. Wt: 364.39
InChI Key: BURIJJIDOWAZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

This compound and its derivatives have been studied for their antimicrobial properties. The synthesis and antimicrobial screening of related thiazole and thiazolidine derivatives have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest potential therapeutic interventions for the treatment of microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013), (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Research into novel aminothiazole-paeonol derivatives, related to the core structure of the compound , has shown high anticancer potential regarding human gastric adenocarcinoma and human colorectal adenocarcinoma cell lines. This indicates the compound's derivatives could be promising lead compounds for developing anticancer agents (Tsai et al., 2016).

Imaging Studies

Fluorobenzamide derivatives related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide have been explored as imaging agents, particularly in positron emission tomography (PET) studies for the investigation of cerebral and solid tumor conditions. These compounds have shown potential as novel probes for imaging serotonergic neurotransmission and sigma2 receptor status in solid tumors, providing valuable insights into the molecular mechanisms of various diseases and facilitating the development of targeted therapies (Plenevaux et al., 2000), (Tu et al., 2007).

Mechanism of Action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase.

Result of Action

The molecular and cellular effects of This compound ’s action are likely related to its inhibition of CDK2. This could result in cell cycle arrest, preventing cells from entering the S phase and thus inhibiting DNA replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its target .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-16-8-7-12(20-9-4-10-25(20,22)23)11-15(16)19-17(21)13-5-2-3-6-14(13)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIJJIDOWAZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.